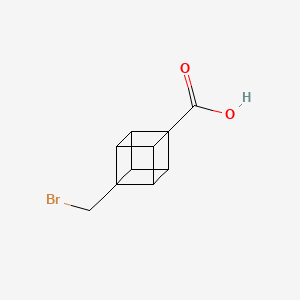
4-(Bromomethyl)cubane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)cubane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.084. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermal Transformations
The thermal degradation of cubane derivatives, including 1,4-cubanedicarboxylic acid, has been studied. These derivatives undergo a biradical reaction mechanism, and the presence of carboxyl groups influences the rate of isomerization. Bromine substituents, however, have minimal effect on the rate of cubane thermolysis, leading to cyclooctatetraene derivatives (Prokudin et al., 2005).
Crystal and Molecular Structure Analysis
The structure of cubane-1,3,5,7-tetracarboxylic acid dihydrate has been analyzed, revealing the flexibility of the cubane skeleton in response to its steric and electronic environment. This study provides insight into the orientation of carboxylic acid groups in relation to the cubane skeleton, influencing bond lengths and hydrogen bonding patterns (Butcher et al., 1997).
Synthesis Methods
4-Bromocubane-1-carbaldehyde has been synthesized through oxidation and reduction processes, highlighting methods for functionalizing cubane derivatives. Such processes are integral to understanding and exploring the chemical behavior of cubane derivatives in various scientific applications (Shastin et al., 2006).
Cage Opening and Rearrangement
The study of cubane derivatives has shown a propensity for cage opening/rearrangement under certain conditions. For instance, 1-iodocubane-4-carboxaldehyde undergoes thermal decay to form various benzoic derivatives, demonstrating the potential for chemical transformations in cubane-based compounds (Heaphy et al., 2011).
Catalytic Applications
Cubane-type cluster complexes have been used as catalysts in chemical reactions. For example, the PdMo3S4 cubane-type cluster catalyzes the addition of carboxylic acids to acetylenes, indicating the potential of cubane derivatives in catalytic processes (Wakabayashi et al., 1995).
Advanced Material Applications
Cubane derivatives have been utilized in creating advanced materials like Zn–Al layered double hydroxides. The integration of cubane-1,4-dicarboxylate anions into such materials demonstrates the versatility of cubane derivatives in material science (Rad & Rezvani, 2015).
Thermochemical Studies
Cubane-1,4-dicarboxylic acid and its derivatives have been the subject of thermochemical studies. These studies provide insights into the enthalpies of combustion and formation, contributing to a deeper understanding of the energy dynamics in cubane derivatives (Avdonin et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(bromomethyl)cubane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7H,1H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUROMPFECPQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
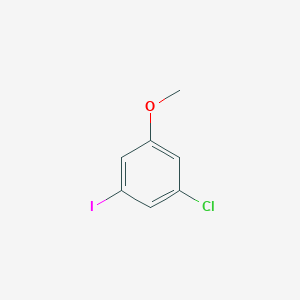
![3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2487791.png)
![N-[2-(furan-2-yl)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2487793.png)
![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/no-structure.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2487796.png)
![4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2487798.png)
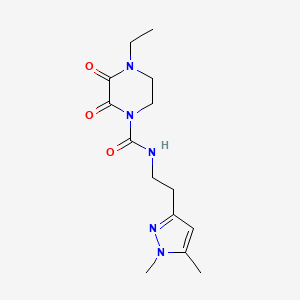
![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2487801.png)
![5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487802.png)
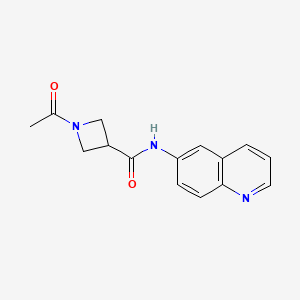
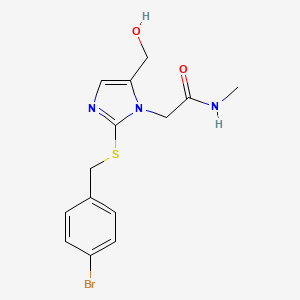
![8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B2487805.png)
![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate](/img/structure/B2487809.png)
